molecular formula C15H17BO3 B6308058 2-Benzyloxy-4,5-dimethylphenylboronic acid CAS No. 2121512-80-7

2-Benzyloxy-4,5-dimethylphenylboronic acid

Cat. No.: B6308058
CAS No.: 2121512-80-7
M. Wt: 256.11 g/mol
InChI Key: ZDNNLFRTSPULKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-4,5-dimethylphenylboronic acid is a chemical compound with the CAS Number: 2121512-80-7 . It has a molecular weight of 256.11 and its IUPAC name is (2-(benzyloxy)-4,5-dimethylphenyl)boronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Carboxylation and Synthesis of Carboxylic Acids

  • Arylboronic esters, such as those derived from arylboronic acids, can be effectively used in the carboxylation process with carbon dioxide to yield benzoic acid derivatives. This method is useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Corrosion Inhibition

  • Spirocyclopropane derivatives, which are related to arylboronic acid esters, show effective inhibition properties for mild steel corrosion in acidic solutions. The adsorption of these inhibitors on metal surfaces is influenced by π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).

Fluorescence Imaging

  • Near-infrared fluorescence off-on probes, like those connected to arylboronate, have been developed for the detection of benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. These probes are sensitive and selective, making them useful in various biosystems and in vivo studies (Tian et al., 2017).

Anticancer Research

  • Simple phenylboronic acid and benzoxaborole derivatives have shown antiproliferative and proapoptotic properties. They are highly promising as potential anticancer agents due to their cell cycle-specific mode of action (Psurski et al., 2018).

Lewis Acidity and Antifungal Activity

  • Benzosiloxaboroles, silicon analogues of benzoxaboroles, have increased Lewis acidity compared to benzoxaboroles. They show good antifungal activity and potential as therapeutic agents (Brzozowska et al., 2015).

Stereocontrolled Synthesis

  • Certain esters facilitate the synthesis of beta-glucosides and alpha-mannosides through neighboring participation and are removed by hydrogenolysis, aiding in the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).

Photorelease of Carboxylic Acids

  • The 2,5-dimethylphenacyl chromophore is an effective photoreleasable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction and offering a method for photodeprotection (Klan, Zabadal, & Heger, 2000).

Synthesis Improvement

  • Research on the synthesis of different alkyl-phenylboronic acids has led to optimized processes, with applications in electronics, chemistry, medicine, and biology (Deng et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Properties

IUPAC Name

(4,5-dimethyl-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNLFRTSPULKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206018
Record name Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-80-7
Record name Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.